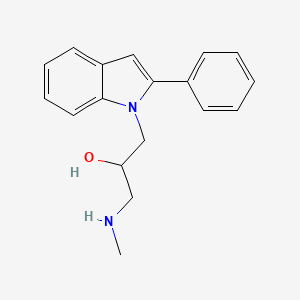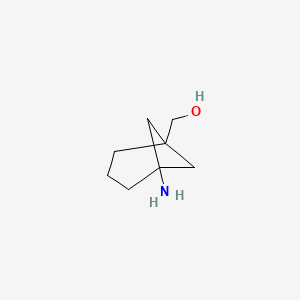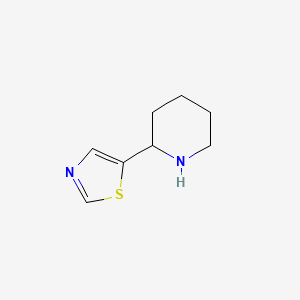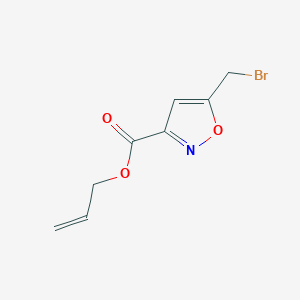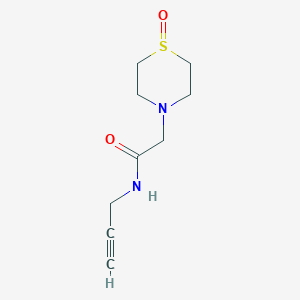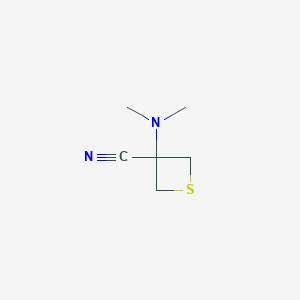
3-(Dimethylamino)thietane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)thietane-3-carbonitrile is a sulfur-containing heterocyclic compound with the molecular formula C6H10N2S. This compound features a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of the dimethylamino and nitrile groups makes this compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)thietane-3-carbonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . Additionally, the intramolecular nucleophilic substitution of (1-haloalkyl)thiiranes followed by an intermolecular nucleophilic displacement is an efficient method for preparing 3-substituted thietanes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)thietane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)thietane-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)thietane-3-carbonitrile depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the sulfur atom in the thietane ring is the primary site of reactivity. In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Thietane: A simple four-membered sulfur-containing ring without additional functional groups.
3-Cyanothiete 1,1-dioxide: A derivative with a nitrile group and an oxidized sulfur atom.
Dimethylaminothietane: A thietane ring with a dimethylamino group but without the nitrile group.
Uniqueness
3-(Dimethylamino)thietane-3-carbonitrile is unique due to the presence of both the dimethylamino and nitrile groups, which confer distinct reactivity and potential applications compared to other thietane derivatives. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Fórmula molecular |
C6H10N2S |
|---|---|
Peso molecular |
142.22 g/mol |
Nombre IUPAC |
3-(dimethylamino)thietane-3-carbonitrile |
InChI |
InChI=1S/C6H10N2S/c1-8(2)6(3-7)4-9-5-6/h4-5H2,1-2H3 |
Clave InChI |
NPJIOLHNPURRNP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CSC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)
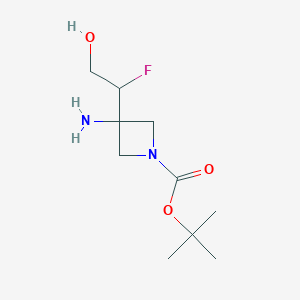
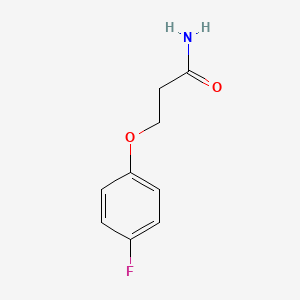
![5-Methoxythiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B15203368.png)
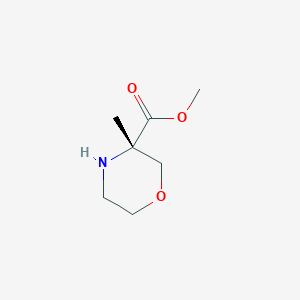
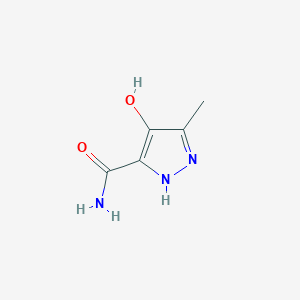
![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)
